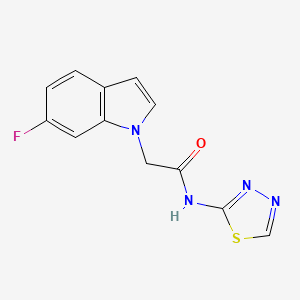

2-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

2-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a hybrid organic compound combining a fluorinated indole moiety with a 1,3,4-thiadiazole acetamide scaffold. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of indole and thiadiazole derivatives, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name |

2-(6-fluoroindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4OS/c13-9-2-1-8-3-4-17(10(8)5-9)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCVTUGAQDIXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NN=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 6-fluoroindole intermediate, which is then reacted with an appropriate acylating agent to introduce the acetamide group. The final step involves the formation of the thiadiazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation or nucleophilic substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its unique structural features:

Anticancer Properties

Research indicates that 2-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has potential anticancer activity. The presence of both the indole and thiadiazole groups may enhance its ability to induce apoptosis and inhibit cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.65 | Induces apoptosis |

| This compound | U-937 (leukemia) | 2.41 | Cell cycle arrest |

These findings suggest that the compound may be effective against various cancer types due to its ability to target specific cellular pathways involved in tumor growth.

Anticonvulsant Activity

Studies have also explored the anticonvulsant potential of thiadiazole derivatives. Compounds similar to this compound have shown promise in reducing seizure activity in animal models.

Potential Therapeutic Applications

The diverse biological activities of this compound open avenues for its application in several therapeutic areas:

Cancer Therapy

Given its demonstrated anticancer properties, further research could position this compound as a candidate for cancer treatment protocols. Its ability to induce apoptosis and halt cell cycle progression makes it a valuable compound for developing new anticancer agents.

Neurological Disorders

The anticonvulsant properties suggest potential applications in treating epilepsy and other neurological disorders. Further investigations into its mechanism of action could lead to the development of new therapies for managing seizures.

Pharmacological Development

The compound's unique structure may serve as a scaffold for designing new drugs with enhanced efficacy and reduced side effects. Modifications to the indole or thiadiazole components could yield derivatives with improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluoroindole and thiadiazole moieties contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural profiles of 2-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide can be contextualized by comparing it to analogs sharing indole, thiadiazole, or acetamide functionalities. Below is a detailed analysis:

Structural and Functional Analogues

Critical Analysis of Structural Modifications

Fluorination at Indole 6-Position: The 6-fluoro substitution in the target compound likely enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to non-fluorinated indoles, as observed in related fluorinated indole derivatives .

Thiadiazole vs. Thioether Linkages : Replacing thioether bridges (e.g., in N-(4-nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide) with thiadiazole rings improves metabolic stability and reduces susceptibility to oxidative degradation .

Electron-Withdrawing Groups : Nitro (e.g., in 2-(naphthalen-1-yl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetamide) and trifluoromethyl (e.g., flufenacet) substituents enhance electrophilicity, influencing target selectivity. However, nitro groups may increase toxicity risks in therapeutic contexts .

Dual Thiadiazole Systems : Compounds like 4y () demonstrate that dual thiadiazole cores amplify anticancer potency, though at the expense of synthetic complexity. The target compound’s single thiadiazole may offer a balance between activity and synthetic feasibility.

Pharmacological Insights

- Anticancer Mechanisms : Thiadiazole derivatives often inhibit tubulin polymerization or kinase activity. The target compound’s fluorinated indole may synergize with thiadiazole to disrupt DNA repair pathways, a hypothesis supported by fluorinated indole analogs in preclinical studies .

- Antimicrobial Potential: Thiadiazole-acetamide hybrids (e.g., ) show broad-spectrum activity against Gram-positive bacteria. The target compound’s fluorine atom could enhance penetration through bacterial membranes .

Biological Activity

The compound 2-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines an indole moiety with a thiadiazole derivative. This structural combination is significant due to the individual pharmacological properties associated with both components. The indole structure is prevalent in numerous biologically active compounds, while the 1,3,4-thiadiazole ring is recognized for its diverse therapeutic applications, including anticancer and anticonvulsant activities. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

- Molecular Formula : C12H9FN4OS

- Molecular Weight : 276.29 g/mol

- CAS Number : 1219556-72-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits a range of activities, particularly in anticancer research.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various human cancer cell lines:

| Compound | Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | A549 (Lung) | 4.27 | |

| Thiadiazole Derivative B | SK-MEL-2 (Skin) | 19.5 | |

| Thiadiazole Derivative C | HCT15 (Colon) | 92.2 ± 1.8 |

The presence of the fluorine atom in the indole moiety may enhance metabolic stability and bioavailability, contributing to increased biological activity compared to other similar compounds.

Research indicates that the anticancer activity of thiadiazole derivatives may be linked to their ability to inhibit specific signaling pathways involved in cell proliferation and survival:

- Inhibition of Kinase Pathways : Studies have shown that certain derivatives can inhibit ERK1/2 kinase pathways, which are crucial for cell cycle progression and survival in cancer cells .

- Induction of Apoptosis : The most active compounds have been reported to induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death .

Case Studies and Research Findings

A review of various studies highlights the potential of this compound as a promising anticancer agent:

- Study on Lung Cancer Cells : A compound derived from a similar structure showed significant growth inhibition in A549 lung carcinoma cells with an IC50 value indicating potent activity .

- Structure–Activity Relationship (SAR) : Research has indicated that modifications on the thiadiazole ring significantly affect the cytotoxic properties of these compounds. For example, substituting chlorine with fluorine enhanced anticancer activity .

- Comparative Efficacy : In comparative studies with standard chemotherapeutics like doxorubicin, certain thiadiazole derivatives exhibited superior efficacy against specific cancer cell lines .

Q & A

Q. Critical reaction conditions :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .

- Catalysts : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) improves nucleophilic substitution kinetics .

Optimization : Use TLC or HPLC to monitor reaction progress and purify via recrystallization (ethanol/water mixtures) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms substituent positions (e.g., fluoro-indole proton signals at δ 7.2–8.0 ppm; thiadiazole carbons at δ 155–165 ppm) .

- 19F NMR verifies fluorine substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak for C₁₃H₁₀F₁N₄O₁S₁) .

- HPLC-PDA : Assesses purity (>95%) and detects impurities (e.g., unreacted intermediates) .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., cytotoxic IC₅₀ variability) across studies?

Answer:

Methodological considerations :

- Cell line specificity : Test against multiple lines (e.g., MCF-7, A549, NIH3T3) to differentiate cancer-selective activity .

- Dose-response validation : Use 8–10 concentration points and calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .

- Control standardization : Include cisplatin or doxorubicin as positive controls to normalize inter-study variability .

Q. Key findings from analogs :

- Fluorine at the indole 6-position enhances metabolic stability vs. chlorine .

- Thiadiazole N-substitution (e.g., ethylthio) improves solubility but reduces membrane permeability .

Advanced: How should impurity profiling be conducted during synthesis?

Answer:

- Impurity identification :

- Quantification :

- Mitigation : Optimize reaction stoichiometry (1.2:1 molar ratio of thiadiazole to indole precursor) and use scavengers (e.g., polymer-bound TEA) .

Advanced: What in silico tools are recommended for predicting the compound’s ADMET properties?

Answer:

- SwissADME : Predicts BBB permeability (low due to high polar surface area) and CYP450 inhibition .

- Protox II : Estimates toxicity (e.g., LD₅₀ = 320 mg/kg in rats) .

- Molecular docking (AutoDock Vina) : Screen against off-targets (e.g., hERG channel) to assess cardiac risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.